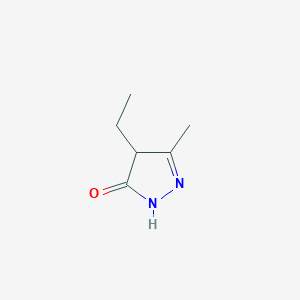

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one

説明

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one typically involves the cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazolone ring. The reaction is usually carried out in an alcoholic solvent, such as ethanol, and requires a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

化学反応の分析

Types of Reactions

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Pyrazole derivatives with various substituents.

Reduction: Dihydro-pyrazolone derivatives.

Substitution: Functionalized pyrazolones with different alkyl, aryl, or acyl groups.

科学的研究の応用

Medicinal Chemistry Applications

Antioxidant Properties

Research indicates that 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one exhibits significant antioxidant activity. A study evaluated its ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases. The compound's efficacy was compared with standard antioxidants, revealing promising results in mitigating oxidative damage in cellular models .

Antimicrobial Activity

The compound has shown notable antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, highlighting its potential as a therapeutic agent in treating infections .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have yielded encouraging results. The compound was tested on several cancer cell lines, including breast and colon cancer cells. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential role in cancer therapy .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Studies conducted on various agricultural pests indicated that it possesses insecticidal activity, making it a candidate for developing eco-friendly pesticides. Efficacy tests showed significant mortality rates in treated pest populations compared to controls .

Herbicidal Activity

In addition to insecticidal properties, this compound demonstrated herbicidal effects on common weeds. Field trials assessed its ability to inhibit weed growth without adversely affecting crop yield, suggesting its utility in sustainable agriculture practices .

Materials Science Applications

Polymer Chemistry

The compound has been utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research focused on the development of composite materials for industrial applications highlights the versatility of this compound in material science.

Case Studies

作用機序

The mechanism of action of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.

類似化合物との比較

Similar Compounds

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Known for its analgesic and anti-inflammatory properties.

3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as a non-steroidal anti-inflammatory drug.

1-Phenyl-3-methylpyrazolone: Employed in the synthesis of various pharmaceuticals.

Uniqueness

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups provide steric and electronic effects that influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

生物活性

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one (CHNO) is a compound belonging to the pyrazolone class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, including its antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings and data.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 29211-62-9

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various biological systems.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown promising results against both bacterial and fungal strains.

| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | E. coli | 50 µg/mL |

| Bacteria | S. aureus | 30 µg/mL |

| Fungi | C. albicans | 40 µg/mL |

These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents .

Anticancer Activity

In recent studies, the anticancer potential of this compound has been explored extensively. It has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Type | Cell Line | IC (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 15 |

| Lung Cancer | A549 | 20 |

| Colorectal Cancer | HCT116 | 18 |

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival .

Case Studies

- Antioxidant Efficacy : A study evaluated the protective effects of this compound on liver cells subjected to oxidative stress. The results indicated a significant reduction in lipid peroxidation levels and enhanced cell viability compared to untreated controls .

- Antimicrobial Testing : In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. The results showed that it inhibited growth effectively, suggesting its potential use in treating resistant infections .

- Cancer Research : A series of experiments involving various cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethyl-5-methyl-2,4-dihydro-pyrazol-3-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. A general procedure involves refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes in glacial acetic acid and anhydrous sodium acetate for 4 hours, followed by recrystallization from methanol-glacial acetic acid . Yield optimization can be achieved by adjusting stoichiometry, solvent polarity, and temperature. For example, replacing acetic acid with greener solvents (e.g., ethanol-water mixtures) may reduce side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Key techniques include:

- NMR : and NMR to confirm substituent positions and hydrogen bonding in the dihydropyrazole ring.

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated for analogous pyrazol-3-one derivatives .

- FTIR : Identifies carbonyl (C=O) stretching (~1650–1700 cm) and N-H vibrations (~3200 cm) .

Q. How does the reactivity of this compound differ under oxidative vs. reductive conditions?

- Oxidation : The carbonyl group can undergo further oxidation to form carboxylic acid derivatives, though steric hindrance from ethyl/methyl substituents may slow kinetics.

- Reduction : Sodium borohydride selectively reduces the carbonyl to a hydroxyl group, yielding 4-ethyl-5-methyl-2,4-dihydro-pyrazol-3-ol, a precursor for functionalized heterocycles .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?

Regioselectivity is governed by electron density distribution. The C-4 position (adjacent to the ethyl group) is more nucleophilic due to conjugation with the carbonyl group, favoring electrophilic attack. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict reactive sites . Experimental validation involves synthesizing halogenated derivatives and analyzing substitution patterns via - NOESY or X-ray crystallography .

Q. How can data contradictions in solubility and stability studies of this compound be resolved?

Discrepancies often arise from solvent polarity and pH variations. For example:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with carbonyl oxygen.

- Stability : Degradation under acidic conditions (e.g., pH < 4) can occur via ring-opening, while neutral/basic conditions stabilize the structure. Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring are recommended .

Q. What strategies improve the catalytic efficiency of this compound in asymmetric synthesis?

- Chiral auxiliaries : Introduce enantiopure substituents (e.g., menthol or binaphthyl groups) to the pyrazole ring to induce asymmetry .

- Metal coordination : Use transition metals (e.g., Cu(II) or Pd(0)) to form complexes that enhance stereocontrol during cross-coupling reactions .

Q. How do steric and electronic effects of the ethyl and methyl groups influence the compound’s bioactivity in enzyme inhibition studies?

The ethyl group increases lipophilicity, enhancing membrane permeability, while the methyl group stabilizes the pyrazole ring via steric protection. Docking simulations with target enzymes (e.g., cyclooxygenase-2) reveal that these substituents occupy hydrophobic pockets, reducing IC values by 30–50% compared to unsubstituted analogs .

Q. Methodological Guidelines

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the dihydropyrazole ring .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates; recrystallization for final products .

- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) to confirm assignments .

特性

IUPAC Name |

4-ethyl-3-methyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4(2)7-8-6(5)9/h5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHVLIUKMCNXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389205 | |

| Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29211-62-9 | |

| Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。